![molecular formula C17H22N2O3 B11111851 [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- CAS No. 89143-17-9](/img/structure/B11111851.png)
[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-
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Overview
Description
1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipyrrolidine core substituted with a propoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyrrolidine Core: The bipyrrolidine core can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diacid chlorides under controlled conditions.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of a propoxyphenyl halide and a suitable base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of efficient catalysts may be employed to enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the propoxyphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include 1-(4-substituted phenyl)-1-alkyl-2-phenyl-3-piperidinopropan-1-ols and 4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-amine
Uniqueness: The presence of the bipyrrolidine core and the specific substitution pattern with the propoxyphenyl group imparts unique chemical properties and reactivity to the compound, distinguishing it from other similar compounds.
Biological Activity
[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- is a compound characterized by its unique bipyrrolidine structure and the presence of a propoxyphenyl group. This compound has gained attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C17H22N2O3, with a molecular weight of 302.37 g/mol .
Biological Activities
Research indicates that compounds containing the bipyrrolidine framework exhibit a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that bipyrrolidine derivatives can inhibit the growth of various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells, particularly through mitochondrial pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for cancer treatment strategies.
The biological activity of [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- is believed to arise from its interactions with various biological receptors and enzymes. Interaction studies often utilize techniques such as docking analysis and in vitro assays to evaluate binding affinities and functional effects.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibits growth of various bacterial strains | , |
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Potential inhibitors of metabolic enzymes |
Case Studies
- Anticancer Research : A study investigated the effects of several bipyrrolidine derivatives on colon cancer cell lines. The results indicated that these compounds significantly inhibited cell viability and induced apoptosis via the mitochondrial pathway. They also showed promise in enhancing the efficacy of existing chemotherapeutic agents by targeting glucose metabolism pathways .
- Antimicrobial Studies : Another research effort focused on the antimicrobial properties of various bipyrrolidine derivatives, including [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-. The findings revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Synthesis and Functionalization
The synthesis of [1,3'-Bipyrrolidine]-2',5'-dione typically involves multi-step organic reactions that allow for fine-tuning its chemical properties. This flexibility enables researchers to explore various substituents that may enhance its biological activity.
Table 2: Synthesis Overview
Step Description | Conditions | Yield (%) |
---|---|---|
Initial reaction with aldehydes | DMF, K₂CO₃, room temperature | 80-90 |
Cyclization to form bipyrrolidine structure | Microwave-assisted synthesis | 85-95 |
Final functionalization with propoxy group | Reflux conditions | 75-90 |
Properties
CAS No. |
89143-17-9 |
---|---|
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
1-(4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O3/c1-2-11-22-14-7-5-13(6-8-14)19-16(20)12-15(17(19)21)18-9-3-4-10-18/h5-8,15H,2-4,9-12H2,1H3 |
InChI Key |
PYEYHZYACHLNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Origin of Product |
United States |
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